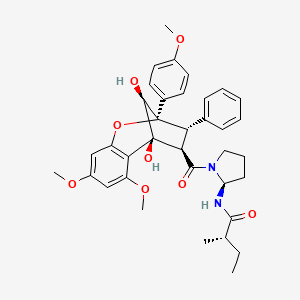
JWH 018 N-(5-hydroxypentyl) metabolite-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 018 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2/', 4/', 5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 018 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. JWH 018 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of JWH 018, characterized by monohydroxylation of the N-alkyl chain. In urine samples, this metabolite is almost completely glucuronidated.
Aplicaciones Científicas De Investigación
Metabolite Identification and Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection : Research led by Emerson et al. (2013) developed an efficient extraction procedure and GC-MS method for the detection of JWH-018 metabolites, including 5-hydroxypentyl JWH-018, in urine samples. This method offers comparable results to LC-MS/MS methods and aids in the identification of specific metabolites in individuals suspected of using synthetic cannabinoids (Emerson et al., 2013).
Determination of AM-2201 Metabolites : A study by Jang et al. (2014) focused on identifying major urinary metabolites of AM-2201, including N-(5-hydroxypentyl) metabolite, comparing them with JWH-018 abuse. This research helps in differentiating between the abuse of different synthetic cannabinoids based on their metabolic profiles (Jang et al., 2014).
Pharmacology and Toxicology
Neutral Antagonist at CB1 Receptors : Seely et al. (2012) studied a major glucuronidated metabolite of JWH-018, identifying it as a neutral antagonist at CB1 receptors. This provides insights into the pharmacological activity of JWH-018 metabolites (Seely et al., 2012).
Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) explored the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. This research contributes to understanding the potential toxic effects of synthetic cannabinoids and their metabolites (Couceiro et al., 2016).
Metabolite Characterization and Drug Testing
- Characterisation of Urinary Metabolites : Beuck et al. (2011) focused on the chemical synthesis of potential in vivo metabolites of JWH-018, including the characterization of such metabolites to support LC-MS/MS-based drug testing. This work is significant for identifying and confirming the presence of specific metabolites in urine samples (Beuck et al., 2011).
Propiedades
Nombre del producto |
JWH 018 N-(5-hydroxypentyl) metabolite-d5 |
|---|---|
Fórmula molecular |
C24H18D5NO2 |
Peso molecular |
362.5 |
InChI |
InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
Clave InChI |
UGHBAICDASCCIQ-QWWVLHFXSA-N |
SMILES |
O=C(C1=C([2H])N(CCCCCO)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=C4C(C=CC=C4)=CC=C3 |
Sinónimos |
(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



